molecular formula C17H19NO2S B2855578 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide CAS No. 1448139-85-2

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide

Cat. No. B2855578
CAS RN: 1448139-85-2
M. Wt: 301.4
InChI Key: CRRBSXLEWOHTNU-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene and its substituted derivatives are very important heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation of 2-acetylthiophene and salicylaldehydes . For instance, 2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride can be synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene backbone, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The InChI code for this compound is 1S/C9H16NOS.ClH/c1-8-3-4-9(12-8)7-10-5-6-11-2;/h3-4,10,12H,5-7H2,1-2H3;1H .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 2-Acetyl-5-methylthiophene reacts with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .

Mechanism of Action

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide acts on the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the reward pathway, which can lead to feelings of euphoria and pleasure.
Biochemical and Physiological Effects
This compound has been shown to be highly effective in relieving pain in animal models. It has also been shown to have less respiratory depression than other opioids, which is a common side effect of these drugs. However, it can still cause sedation and constipation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide in lab experiments is its high potency and long duration of action. This makes it a useful tool for studying the mechanisms of pain and the effects of opioids on the brain and body. However, its potential for abuse and addiction makes it a challenging compound to work with.

Future Directions

There are several potential future directions for research on N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide. One area of interest is the development of new pain relievers based on its structure. Another area of interest is the study of its effects on the brain and body, including its potential for addiction and abuse. Finally, there is a need for further research on its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide involves several steps. The first step is the reaction between 2-methoxy-5-methylthiophen-2-amine and 2-bromoethanol to form 2-methoxy-2-(5-methylthiophen-2-yl)ethanol. This intermediate is then reacted with cinnamoyl chloride to form this compound.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide has been studied extensively for its potential as a pain reliever. Several studies have shown that it has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has also been shown to have a longer duration of action than morphine, which is one of the most commonly used opioids for pain relief.

properties

IUPAC Name

(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-8-10-16(21-13)15(20-2)12-18-17(19)11-9-14-6-4-3-5-7-14/h3-11,15H,12H2,1-2H3,(H,18,19)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRBSXLEWOHTNU-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.